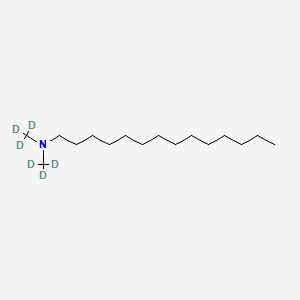
N,N-Dimethyl-D6-tetradecylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-D6-tetradecylamine is a deuterated version of N,N-Dimethyltetradecylamine, which is a long-chain tertiary amine. This compound is characterized by the presence of a tetradecyl chain (14 carbon atoms) attached to a nitrogen atom that is also bonded to two methyl groups. The deuterium labeling (D6) indicates that six hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-D6-tetradecylamine can be synthesized through the alkylation of dimethylamine with tetradecyl halides (such as tetradecyl chloride or bromide) in the presence of a base. The reaction typically proceeds as follows:
Reactants: Dimethylamine and tetradecyl halide.
Base: Sodium hydroxide or potassium hydroxide.
Solvent: Anhydrous ethanol or another suitable solvent.
Conditions: The reaction mixture is heated under reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-D6-tetradecylamine undergoes various chemical reactions, including:
Oxidation: The tertiary amine can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the amine to its corresponding amine salt.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Alkyl halides or sulfonates are typical reagents for substitution reactions.
Major Products
Oxidation: this compound N-oxide.
Reduction: this compound hydrochloride.
Substitution: Various substituted amines depending on the alkylating agent used.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-D6-tetradecylamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of surfactants and other specialty chemicals.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of corrosion inhibitors and as an intermediate in the manufacture of various industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-D6-tetradecylamine involves its interaction with biological membranes and proteins. The long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The nitrogen atom can form hydrogen bonds or ionic interactions with target molecules, influencing their function and activity. The deuterium labeling provides additional stability and can be used to trace the compound in metabolic studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyltetradecylamine: The non-deuterated version of the compound.
N,N-Dimethyldodecylamine: A similar compound with a shorter alkyl chain (12 carbon atoms).
N,N-Dimethylhexadecylamine: A similar compound with a longer alkyl chain (16 carbon atoms).
Uniqueness
N,N-Dimethyl-D6-tetradecylamine is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in research applications. The specific length of the tetradecyl chain also imparts distinct physicochemical properties, making it suitable for specialized applications in chemistry, biology, and industry.
Eigenschaften
Molekularformel |
C16H35N |
|---|---|
Molekulargewicht |
247.49 g/mol |
IUPAC-Name |
N,N-bis(trideuteriomethyl)tetradecan-1-amine |
InChI |
InChI=1S/C16H35N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)3/h4-16H2,1-3H3/i2D3,3D3 |
InChI-Schlüssel |
SFBHPFQSSDCYSL-XERRXZQWSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(CCCCCCCCCCCCCC)C([2H])([2H])[2H] |
Kanonische SMILES |
CCCCCCCCCCCCCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


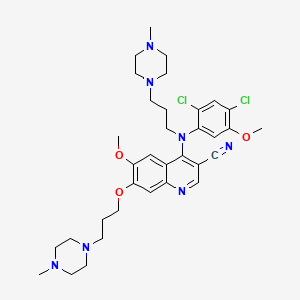
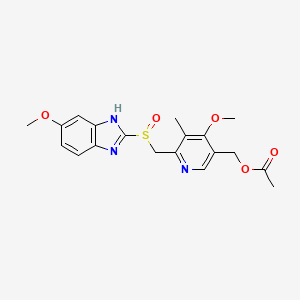


![Ethyl 2-[5-methyl-1-(4-nitrophenyl)pyrazole-4-carbonyl]butanoate](/img/structure/B13857061.png)

![Benzyl 4,4-diethoxy-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B13857073.png)

![2-(4-Carboxyphenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B13857090.png)
![(1S,3aR,3bS,5aS,9aR,9bR,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13857098.png)

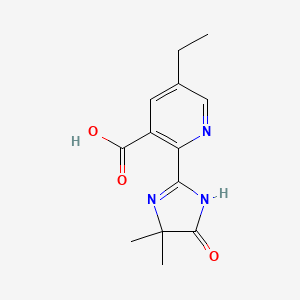
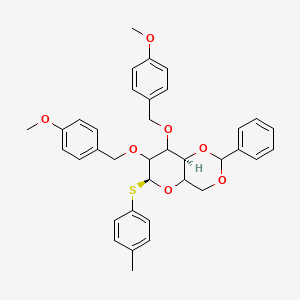
![N-(1-Naphthalen-1-yl-ethyl)-4-nitro-N-[3-(4-trifluoromethyl-phenyl)-propyl]benzenesulfonamide](/img/structure/B13857121.png)
